molecular formula C10H20Cl2N4 B2810949 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1432027-47-8

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B2810949
CAS No.: 1432027-47-8
M. Wt: 267.2
InChI Key: YDBCZZJVNCBGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride is a high-purity chemical compound intended for research and further manufacturing applications. This piperidine-based scaffold features a 1-methyl-1H-pyrazole moiety, a privileged structure in medicinal chemistry known for its versatility in drug discovery . The primary amine on the piperidine ring serves as a key handle for further synthetic modification, allowing researchers to develop more complex molecules for pharmacological screening . While the specific biological activity of this exact salt form requires further investigation, its core structure is highly relevant in the development of kinase inhibitors. For instance, closely related compounds containing the 1-methyl-1H-pyrazole and piperidine motifs have been identified as potent and selective inhibitors of key enzymatic targets, such as CHK1 kinase for hematologic malignancies and PI3Kδ for inflammatory and autoimmune diseases like systemic lupus erythematosus . The dihydrochloride salt form typically offers enhanced solubility in aqueous systems, facilitating its use in various in vitro biological assays. Researchers can utilize this compound as a critical synthetic intermediate or a building block for constructing novel molecules targeting a range of diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(2-methylpyrazol-3-yl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.2ClH/c1-13-10(2-5-12-13)8-14-6-3-9(11)4-7-14;;/h2,5,9H,3-4,6-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBCZZJVNCBGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment to Piperidine: The pyrazole moiety is then attached to the piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrazole ring may interact with active sites through hydrogen bonding or hydrophobic interactions, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Free Base Formula : C₁₀H₁₈N₄ (MW = 194.28 g/mol) .
  • Dihydrochloride Formula : C₁₀H₁₈N₄·2HCl (calculated MW = 194.28 + 72.92 = 267.20 g/mol).
  • Purity : Typically ≥95% .
  • Storage : Recommended at +4°C .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Reference
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride C₁₀H₁₈N₄·2HCl 267.20 Methylpyrazole-5-methyl High solubility in acidic pH; flexible piperidine backbone
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-amine dihydrochloride C₉H₁₄ClN₃S·2HCl 304.67 2-Chlorothiazole-5-methyl PSA = 70.39; LogP = 3.96; enhanced lipophilicity
N-[(1-Methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride C₈H₁₄N₄·2HCl 238.92 Cyclobutane ring Increased ring strain; reduced conformational flexibility
N-[(4-Methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride C₉H₁₈Cl₂N₄ (estimated) 265.18 4-Methylimidazole-5-methyl Higher basicity due to imidazole nitrogen

Analysis of Structural Modifications

Heterocyclic Substituent Effects: Pyrazole vs. Thiazole: The thiazole analogue (MW = 304.67 g/mol) exhibits higher lipophilicity (LogP = 3.96) compared to the pyrazole derivative due to the sulfur atom and chloro substitution, which may improve membrane permeability . Imidazole vs.

Backbone Modifications :

  • Piperidine vs. Cyclobutane : Replacing piperidine with cyclobutane (MW = 238.92 g/mol) reduces conformational flexibility but introduces ring strain, which could influence binding affinity in target proteins .

Physicochemical Properties :

  • Polar Surface Area (PSA) : The thiazole derivative’s PSA (70.39) suggests moderate polarity, aligning with typical drug-like molecules .
  • Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, critical for bioavailability .

Biological Activity

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a pyrazole moiety, contributing to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C10H17N3C_{10}H_{17}N_3 with a molecular weight of 195.27 g/mol. The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H17N3
Molecular Weight195.27 g/mol
SMILESCN1C(=CC=N1)CC2CCNCC2
InChIInChI=1S/C10H17N3/c1-13...

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its pharmacological effects, including antimicrobial, anti-inflammatory, and potential neuropharmacological properties.

Antimicrobial Activity

Studies have indicated that compounds similar to 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine exhibit significant antibacterial and antifungal properties. For instance, related piperidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Efficacy of Piperidine Derivatives

Compound NameMIC (mg/mL)Target Organism
Piperidine Derivative A0.0039S. aureus
Piperidine Derivative B0.025E. coli
Piperidine Derivative C0.015Pseudomonas aeruginosa

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are linked to its interaction with neurotransmitter systems, particularly the modulation of metabotropic glutamate receptors (mGluRs). Research has highlighted that piperidine derivatives can act as allosteric modulators of mGluR5, which may offer therapeutic avenues for treating anxiety and other CNS disorders .

Case Studies

A notable study investigated the effects of various piperidine derivatives on anxiety-like behavior in rodent models. The findings suggested that specific modifications in the chemical structure significantly enhanced anxiolytic-like effects without inducing hyperlocomotion, indicating a favorable safety profile .

Case Study Summary

Study ReferenceFindings
O'Brien et al., 2010Identified compounds with anxiolytic effects in rodents
Conn et al., 2009Modulators showed potential for CNS disorder treatments

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves alkylation of a pyrazole derivative followed by salt formation with HCl. A common route includes:

Pyrazole Alkylation : React 1-methyl-1H-pyrazole-5-carbaldehyde with piperidin-4-amine under reductive amination conditions (e.g., NaBH4 or H2/Pd-C) to form the secondary amine .

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to yield the dihydrochloride salt, enhancing solubility and stability .
Key Considerations :

  • Monitor pH during salt formation to avoid over-acidification.
  • Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
Employ a multi-technique approach :

  • NMR Spectroscopy : Confirm the presence of the piperidine N-H peak (~8.5 ppm) and pyrazole C-H signals (7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 224.1 (free base) and 297.2 (dihydrochloride) .
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95% recommended for biological assays) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in water (>50 mg/mL) and DMSO due to the dihydrochloride salt form. Limited solubility in apolar solvents (e.g., hexane) .
  • Stability :
    • Store at -20°C in desiccated conditions to prevent hygroscopic degradation.
    • Avoid prolonged exposure to light (UV-sensitive) and basic pH (>8), which may deprotonate the amine .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from batch variability or assay conditions . Mitigation strategies include:

Standardized Assays : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments across independent labs .

Structural Verification : Re-characterize the compound using XRD or 2D NMR if potency discrepancies exceed 20% .

Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-piperidinyl amine derivatives) to identify structure-activity relationships (SAR) .

Advanced: What computational tools are effective for predicting this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. Focus on the protonated amine and pyrazole groups for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 150 mM NaCl) .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using MOE to guide analog design .

Advanced: How can reaction conditions be optimized for scaling up synthesis without compromising yield?

Methodological Answer:
Optimize via Design of Experiments (DoE) :

  • Variables : Temperature (50–80°C), solvent (ethanol vs. THF), and stoichiometry (1.2–2.0 eq. HCl).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 65°C in ethanol with 1.5 eq. HCl yields 85% purity) .
    Scale-Up Tips :
  • Use flow chemistry for safer handling of exothermic steps.
  • Implement in-line FTIR to monitor reaction progress in real time .

Advanced: What strategies address low reproducibility in pharmacological assays involving this compound?

Methodological Answer:

  • Strict QC Protocols : Require certificates of analysis (CoA) for Lot-to-Lot consistency in purity (>98%) and salt content .
  • Cell Line Validation : Authenticate cell lines via STR profiling and use passage numbers <20 .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and reference standards (e.g., IC50 values for kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.